VUF11207

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

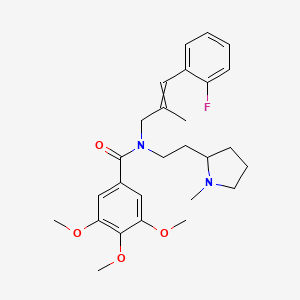

C27H35FN2O4 |

|---|---|

Molecular Weight |

470.6 g/mol |

IUPAC Name |

N-[3-(2-fluorophenyl)-2-methylprop-2-enyl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide |

InChI |

InChI=1S/C27H35FN2O4/c1-19(15-20-9-6-7-11-23(20)28)18-30(14-12-22-10-8-13-29(22)2)27(31)21-16-24(32-3)26(34-5)25(17-21)33-4/h6-7,9,11,15-17,22H,8,10,12-14,18H2,1-5H3 |

InChI Key |

JVRRRKAXHMGUHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC1=CC=CC=C1F)CN(CCC2CCCN2C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

VUF11207: A Technical Guide to its Mechanism of Action as a CXCR7 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF11207 is a potent and selective small-molecule agonist for the C-X-C chemokine receptor 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3). Unlike typical chemokine receptors, CXCR7 primarily signals through a β-arrestin-biased pathway, independent of G protein activation. This document provides an in-depth technical overview of the mechanism of action of this compound, detailing its interaction with CXCR7, the subsequent intracellular signaling events, and its functional consequences. This guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound acts as a potent agonist at the CXCR7 receptor.[1] Its binding to CXCR7 initiates a signaling cascade that is primarily mediated by β-arrestin. This is in contrast to the canonical G protein-coupled signaling observed with many other chemokine receptors. The key events in the mechanism of action of this compound are:

-

Direct Binding to CXCR7: this compound binds to CXCR7 with high potency.[2]

-

β-Arrestin Recruitment: Upon agonist binding, CXCR7 undergoes a conformational change that promotes the recruitment of β-arrestin2 to the intracellular domains of the receptor.[2]

-

Receptor Internalization: The this compound-CXCR7-β-arrestin complex is subsequently internalized from the cell surface.[2][3] This process is crucial for the receptor's function as a scavenger of its endogenous ligand, CXCL12.

-

Modulation of Downstream Signaling: The recruitment of β-arrestin can initiate downstream signaling cascades. For instance, this compound has been shown to negatively regulate CXCL12/CXCR4-induced cellular events.[4] In some contexts, this compound has been observed to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK).[5]

-

Functional Consequences: By promoting the internalization of CXCR7, this compound effectively enhances the receptor's ability to clear extracellular CXCL12. This modulation of CXCL12 gradients can indirectly affect the signaling of CXCR4, another receptor for CXCL12. This interplay is critical in various physiological and pathological processes, including cell migration, immune responses, and cancer progression.

Quantitative Data

The following table summarizes the key quantitative parameters reported for this compound in various in vitro assays.

| Parameter | Value | Assay Type | Cell Line | Reference |

| pEC50 | 8.3 ± 0.1 ((R)-enantiomer) | [125I]CXCL12 displacement | HEK293 | [6] |

| 7.7 ± 0.1 ((S)-enantiomer) | [6] | |||

| EC50 | 1.6 nM | β-arrestin recruitment | HEK293-CXCR7 | [1] |

| EC50 | 14.1 nM | ELISA internalization assay | Not specified | [3] |

| pKi | 5.3 to 8.1 (for a series of derivatives) | Not specified | Not specified | [2] |

Signaling Pathways and Experimental Workflows

This compound-Induced CXCR7 Signaling Pathway

The following diagram illustrates the proposed signaling pathway initiated by this compound binding to CXCR7.

Caption: this compound binds to CXCR7, leading to β-arrestin recruitment and subsequent receptor internalization, which modulates downstream signaling pathways.

Experimental Workflow: β-Arrestin Recruitment Assay

This diagram outlines a typical workflow for a β-arrestin recruitment assay to assess the activity of this compound.

Caption: Workflow for a β-arrestin recruitment assay to quantify this compound potency.

Experimental Workflow: Receptor Internalization Assay

The following diagram illustrates a common workflow for measuring this compound-induced CXCR7 internalization.

Caption: Workflow for a CXCR7 internalization assay using immunofluorescence.

Experimental Protocols

β-Arrestin Recruitment Assay (Chemiluminescence-based)

This protocol is a generalized procedure based on common β-arrestin recruitment assay technologies.

Objective: To determine the potency (EC50) of this compound in inducing β-arrestin recruitment to CXCR7.

Materials:

-

HEK293 cells stably co-expressing CXCR7 and a β-arrestin2 fusion protein with a reporter enzyme fragment (e.g., from a PathHunter® assay).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Assay buffer (e.g., HBSS).

-

Chemiluminescent substrate for the reporter enzyme.

-

White, opaque 96-well microplates.

-

Luminometer.

Procedure:

-

Cell Plating:

-

Trypsinize and resuspend the cells in culture medium.

-

Plate the cells in a white, opaque 96-well plate at a density of 10,000-20,000 cells per well.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Preparation:

-

Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 1 pM to 10 µM.

-

-

Assay:

-

Gently remove the culture medium from the wells.

-

Add 50 µL of the diluted this compound or vehicle control to the respective wells.

-

Incubate the plate for 90 minutes at 37°C.

-

-

Signal Detection:

-

Add the chemiluminescent substrate according to the manufacturer's instructions.

-

Incubate for 60 minutes at room temperature in the dark.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control (0% activation) and a maximal concentration of a known potent agonist (100% activation).

-

Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Receptor Internalization Assay (Immunofluorescence-based)

Objective: To visualize and quantify the internalization of CXCR7 upon stimulation with this compound.

Materials:

-

Cells expressing N-terminally tagged CXCR7 (e.g., HA-CXCR7 or FLAG-CXCR7).

-

This compound.

-

Primary antibody against the tag (e.g., anti-HA or anti-FLAG).

-

Fluorescently labeled secondary antibody.

-

Fixation solution (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking buffer (e.g., 5% BSA in PBS).

-

DAPI for nuclear staining.

-

Fluorescence microscope.

Procedure:

-

Cell Seeding:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with a specific concentration of this compound (e.g., 100 nM) or vehicle for different time points (e.g., 0, 15, 30, 60 minutes) at 37°C.

-

-

Immunostaining of Surface Receptors:

-

Wash the cells with ice-cold PBS.

-

Incubate with the primary antibody diluted in blocking buffer for 1 hour at 4°C to label only the surface receptors.

-

Wash three times with PBS.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

-

Immunostaining of Internalized Receptors:

-

Block the cells with blocking buffer for 30 minutes.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark. This will label the primary antibody bound to the internalized receptors.

-

-

Mounting and Imaging:

-

Wash the cells with PBS.

-

Mount the coverslips on microscope slides using a mounting medium containing DAPI.

-

Acquire images using a fluorescence microscope.

-

-

Quantification:

-

Quantify the fluorescence intensity of the internalized receptors relative to the total cellular fluorescence using image analysis software.

-

ERK Phosphorylation Assay (Western Blotting)

Objective: To determine the effect of this compound on ERK1/2 phosphorylation.

Materials:

-

HEK-293 cells transiently transfected with CXCR7.

-

This compound.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

SDS-PAGE gels and blotting equipment.

-

Chemiluminescent substrate for HRP.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Cell Culture and Treatment:

-

Seed HEK-293 cells and transfect them with a CXCR7 expression vector.

-

Serum-starve the cells for at least 4 hours before treatment.

-

Treat the cells with this compound (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30 minutes).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

-

-

Densitometry Analysis:

-

Quantify the band intensities using image analysis software.

-

Calculate the ratio of phospho-ERK to total-ERK for each sample.

-

Conclusion

This compound is a valuable pharmacological tool for studying the biology of CXCR7. Its mechanism of action, centered on β-arrestin-biased agonism and subsequent receptor internalization, highlights the unique signaling properties of this atypical chemokine receptor. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers investigating the therapeutic potential of targeting the CXCR7 pathway.

References

- 1. VUF 11207 fumarate | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]

- 2. Synthesis, modeling and functional activity of substituted styrene-amides as small-molecule CXCR7 agonists [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. C‑X‑C receptor 7 agonist acts as a C‑X‑C motif chemokine ligand 12 inhibitor to ameliorate osteoclastogenesis and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]

VUF11207: A Technical Guide to a Selective CXCR7 Agonist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of VUF11207, a potent and selective small-molecule agonist for the C-X-C chemokine receptor 7 (CXCR7), also known as Atypical Chemokine Receptor 3 (ACKR3). We delve into its pharmacological profile, mechanism of action, and detailed experimental protocols for assessing its activity. This document consolidates key quantitative data into structured tables and visualizes critical pathways and workflows using Graphviz diagrams to facilitate understanding and application in research and drug development contexts.

Introduction to CXCR7 and this compound

The C-X-C chemokine receptor 7 (CXCR7), or ACKR3, is an atypical G protein-coupled receptor (GPCR) that binds with high affinity to the chemokines CXCL12 (SDF-1α) and CXCL11 (I-TAC).[1][2] Unlike conventional chemokine receptors such as CXCR4, CXCR7 does not canonically couple to G-proteins to induce downstream signaling cascades like calcium mobilization.[2][3] Instead, it functions primarily through the β-arrestin pathway, acting as a scavenger receptor that internalizes and degrades its ligands, thereby modulating local chemokine concentrations.[4][5] This unique signaling profile, often termed "biased agonism," makes CXCR7 a critical regulator in various physiological and pathological processes, including cancer, inflammation, and development.[1][4]

This compound is a synthetic, styrene-amide derivative that has been identified as a high-affinity, high-potency agonist for CXCR7.[6] It selectively activates the receptor, leading to β-arrestin recruitment and subsequent receptor internalization, without engaging G-protein signaling pathways.[2][7][8] This makes this compound an invaluable pharmacological tool for elucidating the specific roles of CXCR7-mediated β-arrestin signaling, independent of CXCR4/G-protein activation.

Pharmacological Profile of this compound

This compound exhibits a distinct pharmacological profile characterized by high binding affinity and potent functional activity at the CXCR7 receptor. Its primary mechanism involves the robust recruitment of β-arrestin 2, which is a hallmark of CXCR7 activation.

Table 1: Quantitative Pharmacological Data for this compound

| Parameter | Value | Description | Cell Line | Reference(s) |

| Binding Affinity (pKi) | 8.1 | Negative logarithm of the inhibition constant, indicating high binding affinity to CXCR7. | - | [6][7][8] |

| β-Arrestin 2 Recruitment (pEC50) | 8.8 | Negative logarithm of the half-maximal effective concentration for β-arrestin 2 recruitment. | - | [7][8] |

| β-Arrestin 2 Recruitment (EC50) | 1.6 nM | Half-maximal effective concentration for β-arrestin 2 recruitment, measured via BRET. | HEK293-T | [6][9] |

| Receptor Internalization (pEC50) | 7.9 | Negative logarithm of the half-maximal effective concentration for CXCR7 internalization. | - | [7][8] |

Mechanism of Action: Biased Agonism

This compound functions as a biased agonist at CXCR7. Upon binding, it stabilizes a receptor conformation that preferentially interacts with β-arrestin 2 over heterotrimeric G-proteins. This selective signaling cascade is a key feature of CXCR7's biological function.

The sequence of events is as follows:

-

Binding: this compound binds to the CXCR7 receptor.

-

Conformational Change: The receptor undergoes a conformational change.

-

β-Arrestin Recruitment: The activated receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), creating a binding site for β-arrestin 2.[2][3] this compound potently induces this recruitment.[6][7][9]

-

Internalization: The CXCR7-β-arrestin complex is targeted for internalization into endosomes. This process removes the receptor from the cell surface, contributing to its role in scavenging extracellular chemokines like CXCL12.[1][4][7]

-

Signal Termination: Unlike canonical GPCR signaling, this compound-mediated CXCR7 activation does not lead to Gαi activation or subsequent downstream signals like ERK1/2 MAP kinase activation.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

β-Arrestin 2 Recruitment Assay

This protocol describes a Bioluminescence Resonance Energy Transfer (BRET) assay to quantitatively measure the recruitment of β-arrestin 2 to CXCR7 upon stimulation by this compound.[6]

-

Principle: BRET measures protein-protein interactions. CXCR7 is fused to a Renilla Luciferase (RLuc, the BRET donor), and β-arrestin 2 is fused to a Yellow Fluorescent Protein (YFP, the BRET acceptor). When this compound brings the two proteins into close proximity (<10 nm), energy from the luciferase-catalyzed oxidation of its substrate is transferred to the YFP, which then emits light at its characteristic wavelength. The ratio of YFP to RLuc emission is the BRET signal.

-

Materials:

-

HEK293T cells

-

Expression plasmids: CXCR7-RLuc and β-arrestin 2-YFP

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium (e.g., DMEM)

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., HBSS)

-

BRET substrate (e.g., Coelenterazine h)

-

White, opaque 96-well microplates

-

Luminometer capable of simultaneous dual-wavelength detection

-

-

Methodology:

-

Transfection: Co-transfect HEK293T cells with CXCR7-RLuc and β-arrestin 2-YFP plasmids.

-

Cell Seeding: 24 hours post-transfection, harvest cells and seed them into a white, opaque 96-well plate at an appropriate density.

-

Incubation: Allow cells to attach and grow for another 24 hours.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (DMSO).

-

Stimulation: Replace the culture medium with the this compound dilutions and incubate for 15-30 minutes at 37°C.

-

Substrate Addition: Add the BRET substrate (e.g., Coelenterazine h) to each well to a final concentration of 5 µM.

-

Signal Detection: Immediately measure the luminescence at two wavelengths: one for the RLuc donor (e.g., 485 nm) and one for the YFP acceptor (e.g., 530 nm).

-

Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the logarithm of this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and pEC50 values.

-

Receptor Internalization Assay (Cell-Based ELISA)

This protocol measures the this compound-induced internalization of CXCR7 from the cell surface.

-

Principle: An antibody targeting an extracellular epitope of CXCR7 is used to quantify the number of receptors remaining on the surface of non-permeabilized cells after agonist treatment. A decrease in the signal corresponds to receptor internalization.

-

Materials:

-

HEK293 cells stably expressing N-terminally tagged (e.g., FLAG or HA) CXCR7

-

This compound stock solution (in DMSO)

-

Primary antibody against the extracellular tag (e.g., anti-FLAG)

-

HRP-conjugated secondary antibody

-

TMB or similar chromogenic substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Fixative (e.g., 4% paraformaldehyde)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

96-well cell culture plates

-

Microplate reader

-

-

Methodology:

-

Cell Seeding: Seed the CXCR7-expressing cells into a 96-well plate and grow to confluency.

-

Stimulation: Treat cells with serial dilutions of this compound for a set time (e.g., 60 minutes) at 37°C.

-

Fixation: Wash cells with cold PBS and fix with 4% paraformaldehyde for 20 minutes at room temperature.

-

Blocking: Wash the cells and block non-specific binding sites with blocking buffer for 1 hour.

-

Primary Antibody: Incubate the non-permeabilized cells with the primary antibody diluted in blocking buffer for 1-2 hours.

-

Secondary Antibody: Wash cells and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Detection: Wash cells thoroughly. Add TMB substrate and incubate until color develops. Add stop solution.

-

Data Analysis: Measure the absorbance at 450 nm. A lower absorbance value indicates fewer surface receptors and thus, more internalization. Plot the percentage of remaining surface receptors against the log of this compound concentration to determine the EC50.

-

Applications and Concluding Remarks

This compound serves as a critical chemical probe to explore the nuanced biology of CXCR7. Its ability to selectively activate the β-arrestin pathway allows researchers to dissect the roles of this pathway in various contexts. For instance, this compound has been used to demonstrate that CXCR7 activation can negatively regulate CXCL12/CXCR4-mediated cellular events.[10] Studies utilizing this compound have shown its potential to modulate processes like osteoclastogenesis and bone resorption, highlighting its utility in investigating inflammatory and bone-related diseases.[10]

This guide provides the foundational technical information required for the effective use of this compound. By offering clear data summaries, pathway diagrams, and detailed experimental protocols, we aim to equip researchers with the necessary tools to leverage this potent and selective CXCR7 agonist in their studies.

References

- 1. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular insights into intrinsic transducer-coupling bias in the CXCR4-CXCR7 system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular insights into intrinsic transducer-coupling bias in the CXCR4-CXCR7 system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | CXCR7 Targeting and Its Major Disease Relevance [frontiersin.org]

- 5. Biased Agonism at Chemokine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. VUF 11207 fumarate | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]

- 10. C‑X‑C receptor 7 agonist acts as a C‑X‑C motif chemokine ligand 12 inhibitor to ameliorate osteoclastogenesis and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]

VUF11207: A Technical Guide to its Role in β-arrestin2 Recruitment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of VUF11207, a potent and selective agonist for the atypical chemokine receptor ACKR3 (CXCR7). A key characteristic of this compound is its pronounced ability to induce the recruitment of β-arrestin2, a critical event in G protein-coupled receptor (GPCR) signaling that can lead to receptor internalization and the activation of G protein-independent signaling cascades. This document details the quantitative aspects of this compound-mediated β-arrestin2 recruitment, outlines the experimental protocols used for its measurement, and illustrates the underlying signaling pathways.

Quantitative Data on this compound-Induced β-arrestin2 Recruitment

This compound exhibits high potency and efficacy in recruiting β-arrestin2 to the ACKR3/CXCR7 receptor. The following table summarizes the key quantitative data from various studies.

| Parameter | Value | Receptor | Cell Line | Assay Technology | Reference |

| EC50 | 1.6 nM | ACKR3 (CXCR7) | HEK293 | BRET | [1] |

| pEC50 | 8.8 | ACKR3 (CXCR7) | Not Specified | Not Specified | |

| pEC50 (Internalization) | 7.9 | ACKR3 (CXCR7) | Not Specified | Not Specified | |

| pKi | 8.1 | ACKR3 (CXCR7) | Not Specified | Not Specified | [1] |

Note: EC50 (half-maximal effective concentration) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. pEC50 is the negative logarithm of the EC50. pKi is the negative logarithm of the inhibition constant (Ki), a measure of binding affinity.

Signaling Pathways and Biased Agonism

This compound is a biased agonist at the ACKR3/CXCR7 receptor, preferentially activating the β-arrestin signaling pathway over G protein-mediated signaling. Upon binding of this compound to ACKR3/CXCR7, the receptor undergoes a conformational change, leading to its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β-arrestin2, which is then recruited from the cytoplasm to the receptor at the plasma membrane. This recruitment event initiates a cascade of downstream signaling events, including receptor internalization and the activation of mitogen-activated protein kinase (MAPK) pathways, while not engaging canonical G protein signaling pathways.

This compound-Induced β-arrestin2 Recruitment Pathway

Caption: this compound signaling at ACKR3/CXCR7 leading to β-arrestin2 recruitment.

Experimental Protocols for Measuring β-arrestin2 Recruitment

Several robust and high-throughput compatible assay technologies are available to quantify this compound-induced β-arrestin2 recruitment. The choice of assay depends on the specific experimental needs, available instrumentation, and desired readout.

General Experimental Workflow

Caption: A generalized workflow for conducting β-arrestin2 recruitment assays.

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET is a proximity-based assay that measures the interaction between two molecules tagged with a donor (luciferase) and an acceptor (fluorescent protein) molecule.

Principle: ACKR3/CXCR7 is fused to a Renilla luciferase (Rluc) donor, and β-arrestin2 is fused to a yellow fluorescent protein (YFP) acceptor. Upon this compound-induced recruitment of β-arrestin2-YFP to ACKR3/CXCR7-Rluc, the donor and acceptor are brought into close proximity, allowing for non-radiative energy transfer from the luciferase to the fluorescent protein, resulting in a detectable light emission from the acceptor.

Detailed Methodology:

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are transiently co-transfected with plasmids encoding ACKR3/CXCR7-Rluc and β-arrestin2-YFP using a suitable transfection reagent (e.g., Lipofectamine 2000).

-

-

Cell Plating:

-

24-48 hours post-transfection, cells are harvested and seeded into white, clear-bottom 96-well plates at a density of 25,000-50,000 cells per well.

-

-

Compound Preparation and Stimulation:

-

Prepare a serial dilution of this compound in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Remove the culture medium from the cells and add the this compound dilutions.

-

Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

-

-

Detection:

-

Prepare the luciferase substrate solution (e.g., coelenterazine (B1669285) h) in assay buffer.

-

Add the substrate to each well.

-

-

Signal Measurement:

-

Immediately measure the luminescence at two wavelengths using a BRET-compatible plate reader: one for the donor (e.g., 485 nm) and one for the acceptor (e.g., 530 nm).

-

-

Data Analysis:

-

Calculate the BRET ratio (Acceptor emission / Donor emission).

-

Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

-

NanoBiT® (NanoLuc® Binary Technology) Assay

NanoBiT is a structural complementation-based bioluminescent reporter system.

Principle: The NanoLuc® luciferase is split into two subunits, a large fragment (LgBiT) and a small fragment (SmBiT). ACKR3/CXCR7 is fused to one subunit, and β-arrestin2 is fused to the other. The interaction between the receptor and β-arrestin2 brings the two subunits together, reconstituting a functional luciferase enzyme that generates a bright luminescent signal in the presence of its substrate.

Detailed Methodology:

-

Cell Culture and Transfection:

-

Similar to the BRET assay, HEK293 cells are cultured and transfected with plasmids encoding ACKR3/CXCR7-LgBiT and SmBiT-β-arrestin2.

-

-

Cell Plating:

-

Plate the transfected cells in 96- or 384-well white plates.

-

-

Compound Stimulation:

-

Add serial dilutions of this compound to the cells and incubate at 37°C.

-

-

Detection:

-

Add the Nano-Glo® Live Cell Reagent, which contains the furimazine substrate.

-

-

Signal Measurement:

-

Measure the luminescence signal using a plate luminometer.

-

-

Data Analysis:

-

Normalize the data to a vehicle control and plot against the this compound concentration to determine the EC50.

-

PathHunter® β-Arrestin Recruitment Assay

This is a commercial enzyme fragment complementation (EFC) assay.

Principle: The assay utilizes two inactive fragments of β-galactosidase. ACKR3/CXCR7 is fused to a small peptide tag (ProLink™), and β-arrestin is fused to the larger enzyme fragment (Enzyme Acceptor). Upon this compound-induced recruitment, the ProLink tag on the receptor interacts with the Enzyme Acceptor on β-arrestin, forcing the complementation of the β-galactosidase fragments. The restored enzyme activity is then measured by the hydrolysis of a chemiluminescent substrate.

Detailed Methodology:

-

Cell Line:

-

Use a commercially available stable cell line co-expressing the ACKR3/CXCR7-ProLink and β-arrestin-Enzyme Acceptor constructs.

-

-

Cell Plating:

-

Plate the cells in white, clear-bottom 384-well plates and incubate overnight.

-

-

Compound Addition:

-

Add serial dilutions of this compound to the cell plates.

-

-

Incubation:

-

Incubate the plates for 90 minutes at 37°C.

-

-

Detection:

-

Add the PathHunter® Detection Reagent containing the chemiluminescent substrate.

-

Incubate at room temperature for 60 minutes.

-

-

Signal Measurement:

-

Read the chemiluminescent signal using a plate luminometer.

-

-

Data Analysis:

-

Normalize the data to a reference agonist and vehicle control to calculate the percentage of activation and determine the EC50.

-

Conclusion

This compound is a valuable pharmacological tool for studying the β-arrestin-biased signaling of the ACKR3/CXCR7 receptor. Its high potency and selectivity make it an ideal probe for dissecting the downstream consequences of β-arrestin2 recruitment. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of this compound's activity, enabling researchers to further explore its role in health and disease. The provided diagrams offer a visual representation of the key pathways and workflows, facilitating a deeper understanding of the molecular mechanisms at play. This in-depth technical guide serves as a comprehensive resource for scientists and professionals in the field of drug discovery and GPCR signaling research.

References

VUF11207-Mediated CXCR7 Internalization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the synthetic small molecule VUF11207 and its role in inducing the internalization of the C-X-C chemokine receptor 7 (CXCR7), also known as Atypical Chemokine Receptor 3 (ACKR3). This compound acts as a potent and selective agonist, initiating a signaling cascade that is heavily biased towards β-arrestin recruitment, leading to subsequent receptor endocytosis. This guide details the quantitative pharmacology of this compound, elucidates its mechanism of action through signaling pathway diagrams, presents key experimental protocols for studying its effects, and organizes all quantitative data into accessible tables.

Introduction to CXCR7 (ACKR3): An Atypical Chemokine Receptor

CXCR7 is a G protein-coupled receptor (GPCR) that binds with high affinity to the chemokines CXCL12 (SDF-1) and CXCL11 (I-TAC).[1] Unlike conventional chemokine receptors such as CXCR4, CXCR7 is classified as an "atypical" receptor because it does not efficiently couple to heterotrimeric G proteins to initiate canonical downstream signaling cascades like calcium mobilization.[2] Instead, its primary signaling function is mediated through the recruitment of β-arrestin proteins.[3][4] This inherent preference for one signaling pathway over another is a classic example of receptor bias.[4] The binding of a ligand to CXCR7 predominantly leads to β-arrestin recruitment, receptor phosphorylation, internalization, and subsequent degradation or recycling of the ligand, positioning CXCR7 as a critical regulator of extracellular chemokine concentrations.[3][5]

This compound: A Potent and Selective CXCR7 Agonist

This compound is a styrene-amide derivative that has been identified as a high-potency agonist for the CXCR7 receptor.[6][7] It serves as an invaluable pharmacological tool for selectively studying CXCR7-mediated functions without the confounding activation of CXCR4, which shares the endogenous ligand CXCL12.[2][8] this compound's primary and most well-characterized effect is the robust recruitment of β-arrestin 2 to the CXCR7 receptor, which directly triggers the receptor's internalization from the cell surface.[1][6][9]

Quantitative Pharmacological Data

The potency and binding affinity of this compound at the human CXCR7 receptor have been quantified across various functional assays. The data below is compiled from studies typically utilizing HEK293 cells engineered to express the receptor.

| Parameter | Value (pKi / pEC50) | Value (Molar / nM) | Assay Type | Reference |

| Binding Affinity (pKi) | 8.1 | ~7.94 nM (Ki) | Radioligand Binding | [6][7][10] |

| β-Arrestin 2 Recruitment | 8.8 | ~1.58 nM (EC50) | BRET Assay | [6][10] |

| β-Arrestin 2 Recruitment | N/A | 1.6 nM (EC50) | BRET Assay | [7][11] |

| Receptor Internalization | 7.9 | ~12.6 nM (EC50) | ELISA-based Assay | [6][10] |

| Receptor Internalization | N/A | 14.1 nM (EC50) | ELISA-based Assay | [8] |

Mechanism of Action: β-Arrestin-Biased Signaling and Internalization

The activation of CXCR7 by this compound initiates a distinct, G protein-independent signaling pathway culminating in receptor internalization.

-

Ligand Binding : this compound binds to the CXCR7 receptor embedded in the plasma membrane.

-

Receptor Conformation Change : This binding induces a conformational change in the receptor.

-

GRK-Mediated Phosphorylation : G protein-coupled receptor kinases (GRKs), specifically GRK2, are activated and phosphorylate serine and threonine residues on the intracellular domains of CXCR7.[12] This phosphorylation is a critical step and is mediated by Gβγ subunits.[12][13]

-

β-Arrestin 2 Recruitment : The phosphorylated receptor acts as a high-affinity binding site for β-arrestin 2, which is recruited from the cytosol to the plasma membrane.[1][6]

-

Internalization : β-arrestin 2 acts as an adaptor protein, linking the receptor to components of the endocytic machinery, such as clathrin. This leads to the formation of clathrin-coated pits and subsequent endocytosis of the receptor-ligand complex.[5]

Key Experimental Protocols

The following sections describe generalized protocols for quantifying the two key events in this compound's mechanism of action: β-arrestin 2 recruitment and receptor internalization.

β-Arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)

This assay measures the proximity between the CXCR7 receptor and β-arrestin 2 in live cells.

Principle: The receptor (e.g., CXCR7) is fused to a Renilla luciferase (RLuc), and β-arrestin 2 is fused to a Yellow Fluorescent Protein (YFP). When this compound brings the two proteins close together, the energy from the luciferase's substrate oxidation is non-radiatively transferred to the YFP, which then emits light at its characteristic wavelength. The ratio of YFP to RLuc emission is the BRET signal.

Methodology:

-

Cell Culture and Transfection: HEK293 cells are co-transfected with plasmids encoding for CXCR7-RLuc and β-arrestin 2-YFP.[7]

-

Cell Plating: Transfected cells are plated into a white, 96-well microplate.

-

Compound Addition: Cells are treated with a dose-response curve of this compound or vehicle control.

-

Substrate Addition: A luciferase substrate (e.g., coelenterazine (B1669285) h) is added to each well.

-

Signal Detection: Immediately after substrate addition, light emissions are read simultaneously at two wavelengths (e.g., ~480 nm for RLuc and ~530 nm for YFP) using a plate reader capable of BRET detection.

-

Data Analysis: The BRET ratio (YFP emission / RLuc emission) is calculated for each well. The net BRET signal is determined by subtracting the vehicle control ratio. Dose-response curves are plotted to determine the pEC50.[7]

References

- 1. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular insights into intrinsic transducer-coupling bias in the CXCR4-CXCR7 system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | CXCR7 Targeting and Its Major Disease Relevance [frontiersin.org]

- 4. Biased Agonism at Chemokine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Constitutive and Chemokine-dependent Internalization and Recycling of CXCR7 in Breast Cancer Cells to Degrade Chemokine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. researchgate.net [researchgate.net]

- 9. CXCR7 Targeting and Its Major Disease Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. VUF 11207 fumarate | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]

- 12. CXCR7: a β-arrestin-biased receptor that potentiates cell migration and recruits β-arrestin2 exclusively through Gβγ subunits and GRK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CXCR7: a β-arrestin-biased receptor that potentiates cell migration and recruits β-arrestin2 exclusively through Gβγ subunits and GRK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

VUF11207: A Technical Guide to its High Selectivity for the Atypical Chemokine Receptor ACKR3

For Researchers, Scientists, and Drug Development Professionals

Introduction

The atypical chemokine receptor 3 (ACKR3), previously known as CXCR7, has emerged as a critical regulator in a multitude of physiological and pathological processes, including cell migration, survival, and angiogenesis. Unlike conventional chemokine receptors, ACKR3 does not couple to G proteins to initiate downstream signaling cascades. Instead, its primary functions are centered around chemokine scavenging and the recruitment of β-arrestin. This unique signaling profile makes ACKR3 an attractive therapeutic target. VUF11207 is a small molecule agonist that has demonstrated potent and selective activity at ACKR3. This technical guide provides an in-depth analysis of the selectivity of this compound for ACKR3, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Quantitative Analysis of this compound Selectivity

The selectivity of this compound for ACKR3 over the closely related chemokine receptor CXCR4 is a cornerstone of its utility as a research tool and potential therapeutic agent. The following tables summarize the key quantitative parameters defining this selectivity.

Table 1: Binding Affinity of this compound for ACKR3

| Parameter | Value | Description |

| pKi | 8.1[1] | The negative logarithm of the inhibition constant (Ki), indicating high-affinity binding of this compound to ACKR3. |

Table 2: Functional Potency of this compound at ACKR3

| Parameter | Value | Assay | Description |

| EC50 | 1.6 nM | β-arrestin recruitment | The half-maximal effective concentration of this compound required to induce β-arrestin recruitment to ACKR3. |

| pEC50 | 8.8[1] | β-arrestin recruitment | The negative logarithm of the EC50 value for β-arrestin 2 recruitment, confirming high potency. |

| pEC50 | 7.9[1] | Receptor internalization | The negative logarithm of the EC50 value for ACKR3 internalization. |

This compound's specificity for ACKR3 is further substantiated by studies demonstrating its lack of significant activity at CXCR4. One study confirmed that this compound had no significant effect on CXCR4 expression levels in cells expressing only CXCR4, highlighting its target specificity.[2] Furthermore, this compound has been shown to negatively regulate cellular events induced by the interaction of CXCL12 with CXCR4, suggesting its selective engagement with ACKR3 modulates the broader chemokine signaling network.[3]

Signaling Pathways

ACKR3's signaling is distinct from canonical GPCRs. Upon agonist binding, such as with this compound, ACKR3 primarily signals through the β-arrestin pathway, leading to receptor internalization and chemokine scavenging. This is in stark contrast to CXCR4, which couples to Gαi to mediate downstream effects like calcium mobilization and cell migration.

Experimental Protocols

The determination of this compound's selectivity relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays cited in the characterization of this compound.

Radioligand Binding Assay

This assay quantifies the binding affinity of a ligand to its receptor.

Methodology:

-

Membrane Preparation:

-

HEK293 cells stably expressing ACKR3 are harvested.

-

Cells are lysed, and the cell membranes are isolated by centrifugation.

-

The protein concentration of the membrane preparation is determined.

-

-

Binding Reaction:

-

In a 96-well plate, incubate a fixed amount of membrane protein with a constant concentration of a suitable radioligand for ACKR3.

-

Add increasing concentrations of the unlabeled competitor ligand (this compound).

-

Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the incubation mixture through a glass fiber filtermat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

β-Arrestin Recruitment Assay (NanoBRET™)

This assay measures the recruitment of β-arrestin to the receptor upon agonist stimulation, a key functional readout for ACKR3 activation.

Methodology:

-

Cell Culture and Transfection:

-

HEK293 cells are co-transfected with plasmids encoding for ACKR3 fused to NanoLuc® luciferase (the BRET donor) and β-arrestin fused to a fluorescent protein (the BRET acceptor).

-

Cells are plated in a white, 96-well microplate.

-

-

Ligand Stimulation:

-

Treat the cells with increasing concentrations of this compound.

-

Incubate for a specified time at 37°C to allow for β-arrestin recruitment.

-

-

Signal Detection:

-

Add the NanoBRET™ substrate to the wells.

-

Measure the luminescence emission from the NanoLuc® donor and the fluorescence emission from the acceptor protein using a plate reader capable of detecting BRET signals.

-

-

Data Analysis:

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Plot the BRET ratio against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Conclusion

The collective evidence from binding and functional assays unequivocally establishes this compound as a potent and highly selective agonist for the atypical chemokine receptor ACKR3. Its high binding affinity and robust induction of β-arrestin recruitment, coupled with a lack of significant activity at the closely related CXCR4 receptor, underscore its value as a precise pharmacological tool. For researchers in academia and industry, this compound provides a reliable means to investigate the nuanced roles of ACKR3 in health and disease, paving the way for the development of novel therapeutics targeting this unique receptor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Breast Cancer: An Examination of the Potential of ACKR3 to Modify the Response of CXCR4 to CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. C‑X‑C receptor 7 agonist acts as a C‑X‑C motif chemokine ligand 12 inhibitor to ameliorate osteoclastogenesis and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]

VUF11207 Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF11207 is a potent and specific synthetic agonist for the atypical chemokine receptor 3 (ACKR3), also known as C-X-C chemokine receptor type 7 (CXCR7). Unlike typical G protein-coupled receptors (GPCRs), ACKR3 primarily signals through a G protein-independent pathway, relying on the recruitment of β-arrestin. This technical guide provides an in-depth overview of the downstream signaling pathways activated by this compound, with a focus on its core mechanism of action. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling cascades.

Core Mechanism of Action: β-Arrestin Biased Agonism

This compound functions as a biased agonist at the ACKR3 receptor. Its binding initiates a signaling cascade that is predominantly mediated by β-arrestin-2, rather than through the activation of heterotrimeric G proteins. This biased agonism is a key characteristic of ACKR3 signaling and distinguishes it from conventional chemokine receptors like CXCR4. The primary downstream events following this compound binding are the recruitment of β-arrestin-2 to the receptor, leading to subsequent receptor internalization.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound activity at the ACKR3/CXCR7 receptor.

| Parameter | Value | Cell Line | Assay Type | Reference(s) |

| pKi | 8.1 | HEK293T | Radioligand Binding | [1][2] |

| pEC50 (β-arrestin-2 recruitment) | 8.8 | HEK293T | BRET | [1] |

| EC50 (β-arrestin-2 recruitment) | 1.6 nM | HEK293T | BRET | [2] |

| pEC50 (receptor internalization) | 7.9 | HEK293 | ELISA-based internalization | [1] |

| EC50 (receptor internalization) | 14.1 nM | HEK293 | ELISA-based internalization | [1] |

This compound-Induced Signaling Pathways

The binding of this compound to ACKR3 triggers a cascade of intracellular events, primarily orchestrated by β-arrestin-2.

β-Arrestin-2 Recruitment and Receptor Internalization

Upon activation by this compound, ACKR3 undergoes a conformational change that promotes the recruitment of cytosolic β-arrestin-2 to the plasma membrane. This interaction is a critical step in the signaling pathway and serves as a scaffold for downstream signaling components. The this compound-ACKR3-β-arrestin-2 complex is then targeted for internalization into endosomes. This process is crucial for regulating receptor density on the cell surface and modulating the cellular response to chemokines.

This compound-induced β-arrestin-2 recruitment and ACKR3 internalization.

Downstream ERK and Akt Signaling: A Complex Picture

The role of this compound in modulating the Extracellular signal-regulated kinase (ERK) and Protein Kinase B (Akt) pathways is context-dependent and an area of active research.

-

β-Arrestin-Mediated Activation: Some studies suggest that the β-arrestin-2 scaffold, recruited by this compound-activated ACKR3, can lead to the activation of the ERK1/2 pathway. This represents a non-canonical, G protein-independent mechanism of MAPK activation.

-

Modulation of CXCR4 Signaling: ACKR3 is known to form heterodimers with the conventional chemokine receptor, CXCR4. In cells co-expressing both receptors, this compound, by activating ACKR3 within the heterodimer, can negatively regulate the signaling induced by the CXCR4 ligand, CXCL12. Specifically, this compound has been shown to attenuate CXCL12-induced Akt phosphorylation.[3] This suggests a potential cross-talk mechanism where this compound can modulate the signaling outcomes of other chemokine receptors.

This compound's dual role in ERK/Akt signaling.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound's downstream signaling pathways.

β-Arrestin-2 Recruitment Assay (BRET)

Bioluminescence Resonance Energy Transfer (BRET) is a widely used method to study protein-protein interactions in live cells.[4] This protocol is adapted for measuring the recruitment of β-arrestin-2 to ACKR3 upon this compound stimulation.

Materials:

-

HEK293 cells

-

Expression plasmids: ACKR3 fused to a BRET donor (e.g., Renilla luciferase, Rluc8) and β-arrestin-2 fused to a BRET acceptor (e.g., Venus, a YFP variant)

-

Cell culture medium and reagents

-

Transfection reagent

-

BRET substrate (e.g., Coelenterazine h)

-

White, opaque 96-well microplates

-

Luminometer capable of simultaneous dual-emission detection

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in appropriate medium to ~80% confluency.

-

Co-transfect the cells with the ACKR3-Rluc8 and Venus-β-arrestin-2 plasmids using a suitable transfection reagent according to the manufacturer's instructions.

-

Plate the transfected cells into white, opaque 96-well microplates and culture for 24-48 hours.

-

-

Assay:

-

Wash the cells with a buffered salt solution (e.g., HBSS).

-

Add the BRET substrate (e.g., Coelenterazine h) to each well at a final concentration of 5 µM and incubate for 5-10 minutes at 37°C.

-

Add this compound at various concentrations to the appropriate wells. Include a vehicle control.

-

Immediately measure the luminescence at two wavelengths: one for the donor (e.g., ~480 nm for Rluc8) and one for the acceptor (e.g., ~530 nm for Venus).

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

-

Subtract the background BRET ratio (from cells expressing only the donor) from the experimental BRET ratios.

-

Plot the net BRET ratio as a function of the this compound concentration to generate a dose-response curve and determine the EC50.

-

BRET assay workflow for β-arrestin-2 recruitment.

Receptor Internalization Assay (Flow Cytometry)

This protocol describes a flow cytometry-based method to quantify the internalization of ACKR3 from the cell surface following stimulation with this compound.[5]

Materials:

-

HEK293 cells stably expressing N-terminally FLAG-tagged ACKR3

-

Cell culture medium and reagents

-

Non-enzymatic cell dissociation buffer

-

Anti-FLAG antibody conjugated to a fluorophore (e.g., FITC or APC)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Culture HEK293-FLAG-ACKR3 cells to ~90% confluency.

-

Treat the cells with various concentrations of this compound for a defined period (e.g., 30-60 minutes) at 37°C. Include a vehicle-treated control and a non-treated control kept at 4°C (to prevent internalization).

-

-

Staining:

-

Place the cells on ice to stop internalization.

-

Wash the cells with ice-cold PBS.

-

Detach the cells using a non-enzymatic cell dissociation buffer.

-

Incubate the cells with a saturating concentration of the anti-FLAG-fluorophore antibody in the dark on ice for 30-60 minutes.

-

-

Flow Cytometry Analysis:

-

Wash the cells to remove unbound antibody.

-

Resuspend the cells in a suitable buffer for flow cytometry.

-

Analyze the fluorescence intensity of the cells using a flow cytometer.

-

-

Data Analysis:

-

The mean fluorescence intensity (MFI) of the cell population is proportional to the number of receptors on the cell surface.

-

Calculate the percentage of internalization for each condition relative to the non-treated control at 4°C (representing 100% surface expression).

-

Plot the percentage of internalization as a function of this compound concentration to determine the EC50.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol details the detection of phosphorylated ERK1/2 (p-ERK1/2) by Western blotting to assess the activation of the MAPK pathway in response to this compound.[6][7]

Materials:

-

Cells expressing ACKR3

-

Cell culture medium and reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells to ~90% confluency and serum-starve overnight.

-

Treat the cells with this compound at the desired concentrations for various time points (e.g., 5, 15, 30 minutes).

-

Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-p-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

-

Quantify the band intensities using densitometry software.

-

Express the results as the ratio of p-ERK1/2 to total ERK1/2.

-

Akt Phosphorylation Assay (ELISA)

This protocol describes a sandwich ELISA-based method for the quantitative measurement of phosphorylated Akt (p-Akt) at Serine 473 in cell lysates.[8][9][10]

Materials:

-

Cells expressing ACKR3 and CXCR4

-

Cell culture medium and reagents

-

This compound and CXCL12

-

Cell lysis buffer

-

Phospho-Akt (Ser473) ELISA kit (containing a capture antibody-coated plate, a detection antibody, HRP-conjugated secondary antibody, substrate, and stop solution)

-

Plate reader

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells to ~90% confluency and serum-starve overnight.

-

Pre-treat cells with this compound for a specified time, followed by stimulation with CXCL12. Include appropriate controls.

-

Lyse the cells and determine the protein concentration of the lysates.

-

-

ELISA:

-

Add equal amounts of protein from each lysate to the wells of the capture antibody-coated plate.

-

Incubate to allow the capture antibody to bind to p-Akt.

-

Wash the wells to remove unbound proteins.

-

Add the detection antibody and incubate.

-

Wash and add the HRP-conjugated secondary antibody.

-

Wash and add the substrate solution.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Generate a standard curve using the provided standards.

-

Determine the concentration of p-Akt in each sample from the standard curve.

-

Normalize the p-Akt concentration to the total protein concentration of the lysate.

-

Conclusion

This compound is a valuable tool for studying the β-arrestin-biased signaling of the atypical chemokine receptor ACKR3. Its primary downstream effects are the recruitment of β-arrestin-2 and subsequent receptor internalization, with more complex, context-dependent effects on ERK and Akt signaling. The experimental protocols provided in this guide offer a framework for the detailed investigation of these pathways in various cellular systems. A thorough understanding of this compound's mechanism of action is crucial for its application in research and for the development of novel therapeutics targeting the ACKR3/CXCR7 axis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CXCR7 Agonist, this compound - CAS 1378524-41-4 - Calbiochem | 239824 [merckmillipore.com]

- 3. researchgate.net [researchgate.net]

- 4. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flow Cytometry Assay to Measure Internalization of GPCRs - 每日生物评论 [bio-review.com]

- 6. 3.4. Western Blotting and Detection [bio-protocol.org]

- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

VUF11207 in Modulating CXCL12 Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemokine CXCL12, also known as Stromal Cell-Derived Factor-1 (SDF-1), and its cognate receptors, CXCR4 and ACKR3 (also known as CXCR7), form a critical signaling axis involved in a myriad of physiological and pathological processes, including immune cell trafficking, hematopoiesis, angiogenesis, and cancer metastasis.[1][2] While CXCR4 is a classical G protein-coupled receptor (GPCR) that activates various downstream signaling cascades upon CXCL12 binding, ACKR3 is an atypical chemokine receptor that primarily signals through β-arrestin and is known to modulate the activity of CXCR4.[2][3][4]

VUF11207 has emerged as a key pharmacological tool for dissecting the intricate roles of ACKR3 in the CXCL12 signaling network. It is a potent and specific agonist for ACKR3, enabling researchers to investigate the functional consequences of activating this atypical receptor in isolation and in the context of CXCR4 signaling.[5][6] This technical guide provides a comprehensive overview of this compound, its mechanism of action, its modulatory effects on CXCL12 signaling, and detailed experimental protocols for its characterization.

Core Concepts: The CXCL12/CXCR4/ACKR3 Axis

The CXCL12 signaling axis is a complex system with multiple layers of regulation.

-

CXCL12: The primary ligand for both CXCR4 and ACKR3.[2]

-

CXCR4: A canonical GPCR that, upon CXCL12 binding, couples to Gαi proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the activation of downstream pathways such as the MAPK/ERK and PI3K/Akt pathways, ultimately promoting cell migration and proliferation.[1][2]

-

ACKR3 (CXCR7): An atypical chemokine receptor that does not couple to G proteins but instead recruits β-arrestin upon agonist binding, leading to receptor internalization.[7][8] ACKR3 can act as a scavenger of CXCL12, thereby shaping chemokine gradients and modulating the availability of CXCL12 for CXCR4.[4] Furthermore, ACKR3 can form heterodimers with CXCR4, which represents a key mechanism for modulating CXCR4 signaling.[3][9]

This compound: A Specific ACKR3 Agonist

This compound is a small molecule compound that has been identified as a potent and selective agonist of ACKR3.[5][6] Its primary mechanism of action is the specific binding to and activation of ACKR3, leading to the recruitment of β-arrestin 2 and subsequent receptor internalization.[7][8]

Mechanism of this compound-Mediated Modulation of CXCL12 Signaling

This compound modulates CXCL12 signaling primarily through its agonistic activity on ACKR3, which in turn negatively regulates CXCL12/CXCR4-induced cellular events.[5] A key mechanism underlying this modulation is the this compound-induced formation of ACKR3/CXCR4 heterodimers.[3][9] This heterodimerization attenuates CXCL12-dependent signaling through CXCR4.[3]

The downstream consequences of this compound-induced ACKR3 activation and subsequent CXCR4 modulation include:

-

Inhibition of Platelet Activation: this compound has been shown to attenuate CXCL12-dependent platelet aggregation and thrombus formation.[3][9]

-

Modulation of Intracellular Signaling: In platelets, this compound counteracts the CXCL12-induced suppression of cAMP and reduces Akt phosphorylation.[9] In other cell types, ACKR3 activation can lead to the activation of ERK and Akt pathways.[10]

-

Regulation of Osteoclastogenesis: this compound can inhibit the CXCL12-mediated enhancement of osteoclastogenesis and bone resorption.[5][11]

Quantitative Data for this compound

The following table summarizes the key quantitative parameters for this compound from various in vitro assays.

| Parameter | Value | Assay Type | Cell Line | Reference |

| EC50 | 1.6 nM | β-arrestin 2 recruitment (BRET) | HEK293-ACKR3 | [6][7] |

| pEC50 | 8.8 | β-arrestin 2 recruitment | Not Specified | [8] |

| pEC50 | 7.9 | ACKR3 internalization | Not Specified | [8] |

| pKi | 8.1 | Not Specified | Not Specified | [7][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the modulatory effects of this compound on CXCL12 signaling.

Proximity Ligation Assay (PLA) for Detecting ACKR3/CXCR4 Heterodimerization

This protocol is adapted from methodologies used to detect receptor-receptor interactions in situ.[12][13][14][15]

Objective: To visualize and quantify the this compound-induced heterodimerization of ACKR3 and CXCR4 in cells.

Materials:

-

Cells expressing both ACKR3 and CXCR4 (e.g., platelets, specific cancer cell lines)

-

This compound

-

CXCL12 (as a negative control for heterodimerization induction)

-

Primary antibodies: mouse anti-ACKR3 and rabbit anti-CXCR4

-

Duolink® In Situ PLA Kit (or equivalent)

-

Microscopy slides or coverslips

-

Formaldehyde (B43269) for fixation

-

Wash buffers (e.g., PBS, TBS with Tween-20)

-

Mounting medium with DAPI

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells on coverslips or slides and allow them to adhere.

-

Treat cells with this compound (e.g., 50 µM for 15 minutes at 37°C), CXCL12, or vehicle control.[3]

-

-

Fixation and Permeabilization:

-

Fix cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

-

Wash cells three times with PBS.

-

Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes (if intracellular epitopes are targeted).

-

-

Blocking:

-

Block non-specific binding sites with the blocking solution provided in the PLA kit for 1 hour at 37°C.

-

-

Primary Antibody Incubation:

-

Incubate cells with a mixture of mouse anti-ACKR3 and rabbit anti-CXCR4 primary antibodies diluted in the antibody diluent overnight at 4°C.

-

-

PLA Probe Incubation:

-

Wash cells twice with Wash Buffer A.

-

Incubate with the anti-mouse MINUS and anti-rabbit PLUS PLA probes for 1 hour at 37°C.

-

-

Ligation:

-

Wash cells twice with Wash Buffer A.

-

Incubate with the ligase solution for 30 minutes at 37°C.

-

-

Amplification:

-

Wash cells twice with Wash Buffer A.

-

Incubate with the polymerase and amplification solution for 100-120 minutes at 37°C.

-

-

Final Washes and Mounting:

-

Wash cells with Wash Buffer B.

-

Mount the coverslips on microscope slides using mounting medium containing DAPI.

-

-

Imaging and Analysis:

-

Visualize the PLA signals (fluorescent dots) using a fluorescence microscope.

-

Quantify the number of PLA signals per cell to determine the extent of ACKR3/CXCR4 heterodimerization.

-

cAMP Measurement Assay

This protocol is based on commercially available cAMP assay kits (e.g., FRET or AlphaScreen-based).[16][17][18]

Objective: To measure the effect of this compound on CXCL12-induced changes in intracellular cAMP levels.

Materials:

-

Cells expressing ACKR3 and CXCR4

-

This compound

-

CXCL12

-

Forskolin (as a positive control to stimulate adenylyl cyclase)

-

IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation)

-

cAMP assay kit (e.g., GloSensor™ cAMP Assay, LANCE® Ultra cAMP Kit)

-

White opaque 96-well or 384-well plates

-

Plate reader capable of luminescence or fluorescence detection

Procedure:

-

Cell Seeding:

-

Seed cells into a white opaque 96-well or 384-well plate at an appropriate density and incubate overnight.

-

-

Cell Treatment:

-

Pre-treat cells with this compound or vehicle control for a specified time (e.g., 15 minutes).

-

Stimulate cells with CXCL12 for a defined period (e.g., 10 minutes). Include a positive control with Forskolin and a negative control with vehicle. All stimulation should be done in the presence of IBMX.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells and perform the cAMP detection reaction according to the manufacturer's protocol of the chosen assay kit.

-

-

Signal Measurement:

-

Measure the luminescence or fluorescence signal using a plate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the intracellular cAMP concentration in the experimental samples based on the standard curve.

-

Analyze the data to determine if this compound reverses the CXCL12-induced decrease in cAMP levels.

-

Calcium Flux Assay

This protocol describes a fluorescence-based assay to measure changes in intracellular calcium concentration.[4][19][20][21]

Objective: To assess the impact of this compound on CXCL12-induced calcium mobilization.

Materials:

-

Cells expressing ACKR3 and CXCR4

-

This compound

-

CXCL12

-

Fluo-4 AM or other calcium-sensitive fluorescent dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Black, clear-bottom 96-well plates

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Seeding:

-

Seed cells into a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

-

Dye Loading:

-

Prepare a loading solution of Fluo-4 AM with Pluronic F-127 in HBSS.

-

Remove the culture medium and incubate the cells with the Fluo-4 AM loading solution for 30-60 minutes at 37°C.

-

Wash the cells with HBSS to remove excess dye.

-

-

Assay:

-

Place the plate in the fluorescence plate reader.

-

Record a baseline fluorescence reading for a few seconds.

-

Inject this compound-pre-treated or control cells with CXCL12 and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

-

-

Data Analysis:

-

Analyze the kinetic data to determine the peak fluorescence intensity, which corresponds to the maximal intracellular calcium concentration.

-

Compare the calcium response in this compound-treated cells to control cells to determine the modulatory effect.

-

Cell Migration (Transwell) Assay

This protocol is a standard method for assessing cell migration towards a chemoattractant.[22][23][24]

Objective: To evaluate the effect of this compound on CXCL12-induced cell migration.

Materials:

-

Cells of interest (e.g., cancer cells, immune cells)

-

This compound

-

CXCL12

-

Transwell inserts (with appropriate pore size for the cells)

-

24-well plates

-

Serum-free medium

-

Medium containing a chemoattractant (e.g., serum or CXCL12)

-

Cotton swabs

-

Fixing and staining solutions (e.g., methanol (B129727) and crystal violet)

Procedure:

-

Cell Preparation:

-

Starve the cells in serum-free medium for several hours.

-

Resuspend the cells in serum-free medium, with or without this compound.

-

-

Assay Setup:

-

Place the Transwell inserts into the wells of a 24-well plate.

-

Add medium containing CXCL12 to the lower chamber.

-

Add the cell suspension to the upper chamber of the Transwell insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for the cell type (typically 4-24 hours).

-

-

Cell Removal and Fixation:

-

Carefully remove the Transwell inserts.

-

Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

-

-

Staining and Quantification:

-

Stain the fixed cells with crystal violet for 15-30 minutes.

-

Wash the inserts with water to remove excess stain.

-

Allow the inserts to air dry.

-

Count the number of migrated cells in several fields of view under a microscope.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Canonical CXCL12/CXCR4 signaling pathway.

Caption: Modulation of CXCL12 signaling by this compound.

Caption: Experimental workflow for Proximity Ligation Assay.

References

- 1. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Distinct activation mechanisms of CXCR4 and ACKR3 revealed by single-molecule analysis of their conformational landscapes | eLife [elifesciences.org]

- 3. ACKR3 agonism induces heterodimerization with chemokine receptor CXCR4 and attenuates platelet function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. Structural visualization of small molecule recognition by CXCR3 uncovers dual-agonism in the CXCR3-CXCR7 system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. merckmillipore.com [merckmillipore.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. biorxiv.org [biorxiv.org]

- 10. CXCR7 Targeting and Its Major Disease Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. C‑X‑C receptor 7 agonist acts as a C‑X‑C motif chemokine ligand 12 inhibitor to ameliorate osteoclastogenesis and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Proximity ligation assay to study TSH receptor homodimerization and crosstalk with IGF-1 receptors in human thyroid cells [frontiersin.org]

- 13. Proximity Ligation Assay (PLA) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Proximity Ligation Assay (PLA) to Evaluate DISC and MISC Composition | Springer Nature Experiments [experiments.springernature.com]

- 16. cAMP assay for GPCR ligand characterization: application of BacMam expression system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. resources.revvity.com [resources.revvity.com]

- 18. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]

- 19. High-Throughput Ca2+ Flux Assay To Monitor Cyclic Nucleotide-Gated Channel Activity and Characterize Achromatopsia Mutant Channel Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Calcium Indicators | Thermo Fisher Scientific - HK [thermofisher.com]

- 21. bmglabtech.com [bmglabtech.com]

- 22. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]

- 23. CXCR7/CXCR4 Heterodimer Constitutively Recruits β-Arrestin to Enhance Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 24. frontiersin.org [frontiersin.org]

VUF11207: An In-Depth Technical Guide on its Modulation of ERK Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF11207 is a potent and selective agonist of the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7.[1] Unlike canonical G protein-coupled receptors (GPCRs), ACKR3 primarily signals through a G protein-independent pathway involving β-arrestin.[2][3][4] This unique signaling mechanism has positioned ACKR3 and its modulators, such as this compound, as intriguing targets for therapeutic intervention in various physiological and pathological processes, including cancer and inflammatory diseases. A key downstream effector of ACKR3 activation is the Extracellular signal-regulated kinase (ERK), a critical node in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade that governs fundamental cellular processes like proliferation, differentiation, and survival.[5][6] This technical guide provides a comprehensive overview of the effect of this compound on ERK phosphorylation, detailing the underlying signaling pathways, presenting available quantitative data, and outlining relevant experimental protocols.

This compound and the ACKR3 Signaling Pathway

This compound exerts its effects on ERK phosphorylation by activating ACKR3. The binding of this compound to ACKR3 induces a conformational change in the receptor, leading to the recruitment of β-arrestin proteins.[2] This receptor-β-arrestin complex acts as a signaling scaffold, facilitating the activation of downstream kinases that ultimately converge on the MAPK cascade. This sequence of events culminates in the phosphorylation of ERK1/2 at Threonine 202 and Tyrosine 204, a modification essential for its catalytic activity.[6]

The signaling cascade initiated by this compound binding to ACKR3 and leading to ERK phosphorylation can be visualized as follows:

Quantitative Analysis of this compound-Mediated ERK Phosphorylation

The following tables summarize the available quantitative data on the effect of this compound on ERK1/2 phosphorylation. The data is derived from studies utilizing Western blot analysis in HEK-293 cells transfected with CXCR7.[7]

Table 1: Time-Course of this compound-Induced ERK1/2 Phosphorylation

| Time (minutes) | Fold Change in p-ERK/Total ERK (Mean ± SEM) |